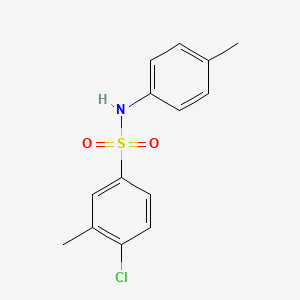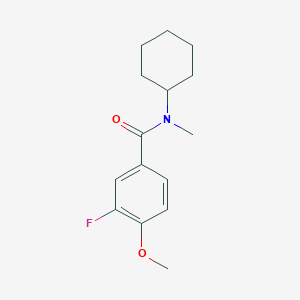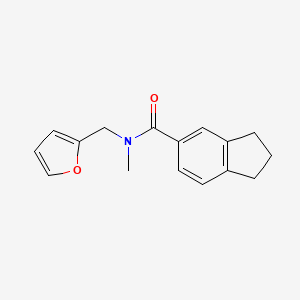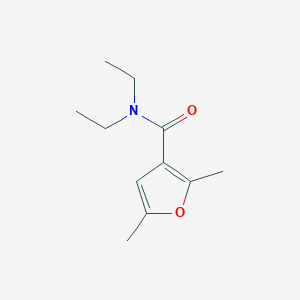
N,N-diethyl-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,5-dimethylfuran-3-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most popular insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by interfering with the insects' ability to detect human scent. N,N-diethyl-2,5-dimethylfuran-3-carboxamide may also interfere with the insects' ability to detect carbon dioxide, which is a key signal for many insects.
Biochemical and Physiological Effects
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation and other allergic reactions in some individuals. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been shown to have some effects on the nervous system, although the exact nature of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent, and its effectiveness has been well established. It is relatively easy to synthesize and can be used in a variety of products. However, N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be expensive, and its use may be limited in certain settings, such as in areas where there is a risk of environmental contamination.
Direcciones Futuras
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and less toxic than N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
2. Investigating the potential use of N,N-diethyl-2,5-dimethylfuran-3-carboxamide in controlling insect populations in agricultural settings.
3. Studying the effects of N,N-diethyl-2,5-dimethylfuran-3-carboxamide on non-target species, such as birds and fish.
4. Examining the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used as a tool in the fight against insect-borne diseases such as malaria and dengue fever.
5. Investigating the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used in combination with other insecticides or repellents to increase their effectiveness.
In conclusion, N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its exact mechanism of action is not fully understood, it has been shown to be effective against a wide range of insects. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations and in the fight against insect-borne diseases. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-2,5-dimethylfuran-3-carboxamide and its potential applications.
Métodos De Síntesis
N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium methoxide to give the final product, N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
Propiedades
IUPAC Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-12(6-2)11(13)10-7-8(3)14-9(10)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOLLMOSSHQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)
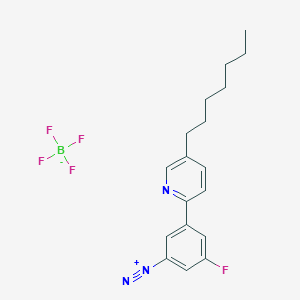
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

